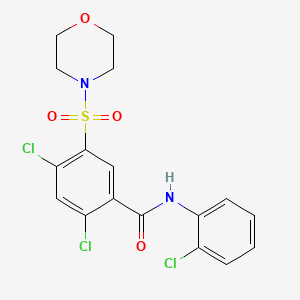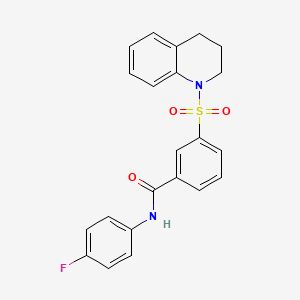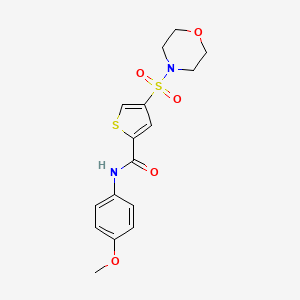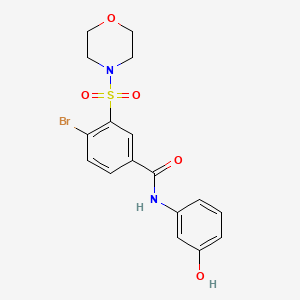
2,4-dichloro-N-(2-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide
Vue d'ensemble
Description
2,4-dichloro-N-(2-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide, also known as DMSO, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. DMSO is a synthetic compound that was first synthesized in 1866 by a German chemist named Friedrich Wöhler. Since then, DMSO has been extensively studied for its many applications in the fields of medicine, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-(2-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide is not fully understood, but it is believed to act as a free radical scavenger and an antioxidant. 2,4-dichloro-N-(2-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide has also been shown to have anti-inflammatory properties and to increase the permeability of cell membranes, allowing for easier transport of molecules across the membrane.
Biochemical and Physiological Effects:
2,4-dichloro-N-(2-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects, including the ability to reduce oxidative stress, modulate gene expression, and enhance wound healing. 2,4-dichloro-N-(2-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide has also been shown to have analgesic properties and to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,4-dichloro-N-(2-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its ability to dissolve a wide range of compounds, making it a versatile solvent for chemical reactions and drug delivery. 2,4-dichloro-N-(2-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide is also relatively non-toxic and has a low risk of causing adverse effects in experimental animals. However, 2,4-dichloro-N-(2-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide can be difficult to handle due to its high viscosity and its tendency to absorb moisture from the air, which can affect the purity of the compound.
Orientations Futures
There are many potential future directions for research on 2,4-dichloro-N-(2-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide, including the development of new methods for synthesizing and purifying the compound, the exploration of its potential therapeutic applications in various diseases, and the investigation of its effects on cellular signaling pathways and gene expression. Additionally, further studies are needed to better understand the mechanisms of action of 2,4-dichloro-N-(2-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide and to identify any potential adverse effects associated with its use in experimental animals.
Applications De Recherche Scientifique
2,4-dichloro-N-(2-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide has been used in a variety of scientific research applications, including as a solvent for chemical reactions, as a cryoprotectant for preserving biological tissues, and as a vehicle for drug delivery. 2,4-dichloro-N-(2-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide has also been used in the study of cellular signaling pathways, gene expression, and protein interactions.
Propriétés
IUPAC Name |
2,4-dichloro-N-(2-chlorophenyl)-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O4S/c18-12-3-1-2-4-15(12)21-17(23)11-9-16(14(20)10-13(11)19)27(24,25)22-5-7-26-8-6-22/h1-4,9-10H,5-8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKYDDTXKZCVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=CC=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(2-chlorophenyl)-5-morpholin-4-ylsulfonylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 5-[(10H-phenothiazin-10-ylcarbonyl)amino]isophthalate](/img/structure/B3446689.png)
![N-allyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B3446697.png)
![2-(4-chlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]acetohydrazide](/img/structure/B3446702.png)

![1-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)azepane](/img/structure/B3446708.png)
![3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide](/img/structure/B3446732.png)
![4-methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B3446733.png)
![3-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B3446740.png)


![2-methoxyphenyl 3-[(diethylamino)sulfonyl]-4-methoxybenzoate](/img/structure/B3446759.png)


![N-benzyl-4-bromo-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3446779.png)